molecular formula C17H22N2O4 B2433881 Boc-Nalpha-methyl-DL-tryptophan CAS No. 1452574-00-3

Boc-Nalpha-methyl-DL-tryptophan

Cat. No. B2433881
CAS RN: 1452574-00-3
M. Wt: 318.373
InChI Key: XLQCIKDAEIMMEU-UHFFFAOYSA-N
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Description

Boc-Nalpha-methyl-DL-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .


Molecular Structure Analysis

The molecular structure of Boc-Nalpha-methyl-DL-tryptophan is characterized by a molecular formula of C17H22N2O4 . Further details about its structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Nalpha-methyl-DL-tryptophan can be inferred from its molecular formula (C17H22N2O4) and molecular weight (318.37) . Further details about its physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Biocompatible Fluorescent Polymers

Boc-Nalpha-methyl-DL-tryptophan, in the form of Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA), has been utilized in RAFT polymerization to synthesize biocompatible fluorescent cationic chiral polymers with pH-responsiveness. These polymers, due to the presence of chiral and fluorescent tryptophan moieties, exhibit chiroptical and fluorescence behavior, making them suitable for siRNA delivery due to their excellent biocompatibility (Roy et al., 2013).

Protecting Groups in Peptide Synthesis

The use of Boc-Nalpha-methyl-DL-tryptophan and related derivatives has been explored in peptide synthesis. For instance, the Doc group has been introduced as a protecting group for tryptophan in Boc solid phase peptide synthesis, highlighting its stability to nucleophiles and acid cleavage (Karlström & Undén, 1996).

Synthesis of Bioactive Compounds

Boc-Nalpha-methyl-DL-tryptophan and its derivatives have been synthesized for incorporation into bioactive compounds. This includes the synthesis of 5,6-dibromo-tryptophan derivatives, which are found in various highly bioactive natural compounds, thus underscoring their significance in medicinal chemistry (Mollica et al., 2011).

Enzymatic Halogenation and Suzuki–Miyaura Cross‐Coupling

Boc-Nalpha-methyl-DL-tryptophan has been involved in the modular combination of enzymatic halogenation of tryptophan with subsequent Suzuki–Miyaura cross‐coupling reactions. This process enables the synthesis of various aryl‐substituted tryptophan derivatives, useful for peptide or peptidomimetic synthesis (Frese et al., 2016).

Drug Delivery Applications

In the field of drug delivery, Boc-Nalpha-methyl-DL-tryptophan has been employed for the synthesis of amphiphilic BAB triblock copolymers. These copolymers, through their self-assembly behavior, can form spherical micelles and interconnected networks, potentially aiding in controlled drug release (Voda et al., 2016).

properties

IUPAC Name

3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCIKDAEIMMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Nalpha-methyl-DL-tryptophan

CAS RN

141408-33-5
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid
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